molecular formula C15H16Cl2FN3 B13480842 2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13480842
M. Wt: 328.2 g/mol
InChI Key: IZWFTGXKLAQGEO-UHFFFAOYSA-N
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Description

2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride: is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a fused benzene and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the benzimidazole core.

    Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluorophenyl group or the benzimidazole core, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives of the fluorophenyl group or benzimidazole core.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride: can be compared with other similar compounds to highlight its uniqueness:

    2-(4-fluorophenyl)ethan-1-amine: Similar in structure but lacks the benzimidazole core, leading to different chemical properties and applications.

    2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride:

Properties

Molecular Formula

C15H16Cl2FN3

Molecular Weight

328.2 g/mol

IUPAC Name

2-[6-(3-fluorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14FN3.2ClH/c16-12-3-1-2-10(8-12)11-4-5-13-14(9-11)19-15(18-13)6-7-17;;/h1-5,8-9H,6-7,17H2,(H,18,19);2*1H

InChI Key

IZWFTGXKLAQGEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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